![molecular formula C16H20N2O5 B4020263 1-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione](/img/structure/B4020263.png)
1-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
Description
Synthesis Analysis
- A study by Amirnasr et al. (2001) discusses the synthesis of complexes involving morpholine and pyrrolidine, which are relevant to the synthesis of the compound (Amirnasr et al., 2001).
- Barakat et al. (2020) describe a one-pot synthesis method for enaminones, which include morpholino and pyrrolidinyl groups, providing insights into potential synthetic pathways (Barakat et al., 2020).
Molecular Structure Analysis
- The molecular structure of compounds involving morpholine and pyrrolidine has been studied by Amirnasr et al. (2001) and Barakat et al. (2020), offering insights into the structural aspects of similar compounds (Amirnasr et al., 2001); (Barakat et al., 2020).
Chemical Reactions and Properties
- The reaction of morpholine and pyrrolidine in various chemical contexts has been explored by Amirnasr et al. (2001) and Barakat et al. (2020), which can be extrapolated to understand the chemical behavior of 1-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione (Amirnasr et al., 2001); (Barakat et al., 2020).
Physical Properties Analysis
- Research by Golla et al. (2020) on dimethoxyphenyl compounds provides insights into the physical properties that could be related to 1-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione (Golla et al., 2020).
Chemical Properties Analysis
- The chemical properties of compounds containing morpholine and pyrrolidine groups have been extensively studied, as seen in the works of Amirnasr et al. (2001) and Barakat et al. (2020), which can provide a basis for understanding the chemical properties of the compound (Amirnasr et al., 2001); (Barakat et al., 2020).
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-21-12-7-11(8-13(9-12)22-2)18-15(19)10-14(16(18)20)17-3-5-23-6-4-17/h7-9,14H,3-6,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFOYAGBMXNBLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)CC(C2=O)N3CCOCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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